Computed Lipophilicity and Rotatable Bond Comparison: Phenethyl vs. 3-Methylbenzyl Analog
Among constitutional isomers sharing the C₁₇H₁₈N₄O formula, the phenethyl-substituted target compound is predicted to exhibit higher lipophilicity and greater conformational flexibility than the 3-methylbenzyl analog. The phenethyl linker introduces an ethylene spacer between the phenyl ring and the urea nitrogen, increasing the count of freely rotatable bonds and the molecular length, which alters the spatial separation between the terminal phenyl and the pyrazolo[1,5-a]pyridine core relative to the directly attached benzyl-type analog . These differences are expected to translate into distinct membrane permeability and target-binding geometries; however, experimentally determined LogP/logD, permeability, and solubility data for the target compound have not been published in the peer-reviewed literature, and the quantitative comparison presented here relies on computed values for the 3-methylbenzyl analog (computed LogP = 2.46; TPSA = 58.43 Ų; 4 rotatable bonds) versus the phenethyl compound's structural features .
| Evidence Dimension | Computed LogP / TPSA / Rotatable bond count |
|---|---|
| Target Compound Data | Phenethyl linker (two methylene units); predicted higher LogP vs benzyl analog; structural features imply >4 rotatable bonds . |
| Comparator Or Baseline | 1-[(3-methylphenyl)methyl]-3-{pyrazolo[1,5-a]pyridin-3-ylmethyl}urea (ChemBridge CBID 590378): computed LogP = 2.46; TPSA = 58.43 Ų; 4 rotatable bonds . |
| Quantified Difference | LogP: predicted increase (quantitative value not experimentally determined for target compound); Rotatable bonds: phenethyl analog has 1 additional rotatable bond vs comparator. |
| Conditions | Computational predictions (JChem/ChemBridge); no experimental logD or PAMPA data available for either compound in public domain. |
Why This Matters
The predicted lipophilicity difference between the phenethyl and 3-methylbenzyl isomers directly impacts selection for assays where membrane permeability, solubility, or nonspecific protein binding are critical variables.
- [1] ChemBase. 1-[(3-methylphenyl)methyl]-3-{pyrazolo[1,5-a]pyridin-3-ylmethyl}urea. CBID: 590378. Computed LogP = 2.46; TPSA = 58.43 Ų; Rotatable bonds = 4. ChemBridge. Accessed April 2026. View Source
